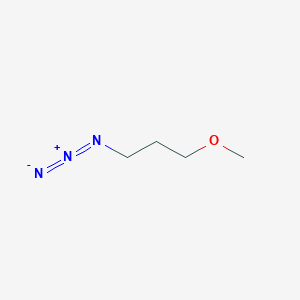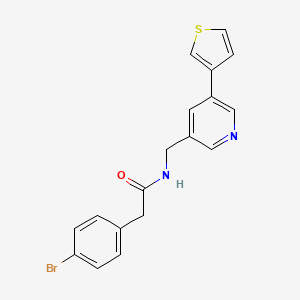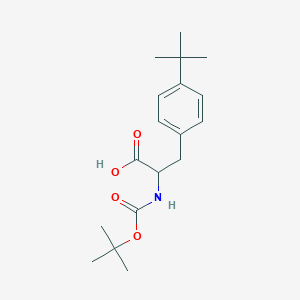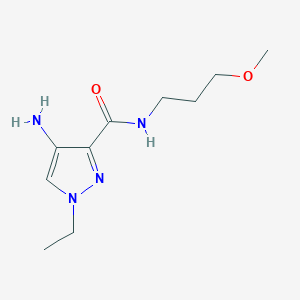
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as A-674563 and has a molecular formula of C11H20N4O2.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves the inhibition of the PKB enzyme. This enzyme is involved in the regulation of various cellular processes, including cell growth, survival, and metabolism. By inhibiting PKB, A-674563 can induce apoptosis (cell death) in cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide include the inhibition of PKB activity, induction of apoptosis in cancer cells, and reduction of inflammation in autoimmune diseases. This compound has also been shown to have potential applications in the treatment of diabetes, as it can improve glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments include its specificity for PKB inhibition and its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the research and development of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. These include:
1. Further studies to determine the optimal dosage and administration of this compound for different applications.
2. Development of novel derivatives of this compound with improved efficacy and reduced toxicity.
3. Investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders.
4. Studies to determine the mechanism of action of this compound in different cellular processes.
5. Investigation of the potential synergistic effects of this compound with other drugs in the treatment of cancer and autoimmune diseases.
In conclusion, 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a promising compound with potential applications in various fields. Its specificity for PKB inhibition and potential applications in cancer, inflammation, and autoimmune diseases make it an attractive target for further research and development. However, further studies are needed to determine its optimal dosage and administration and to investigate its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves a multi-step process. The first step involves the reaction of 3-methoxypropylamine with ethyl acetoacetate to form 3-methoxypropyl ethyl acetoacetate. The second step involves the reaction of the product from the first step with hydrazine hydrate to form 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrazide. The final step involves the reaction of the product from the second step with acetic anhydride to form 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has various scientific research applications, including the study of cancer, inflammation, and autoimmune diseases. This compound has been shown to inhibit the activity of the protein kinase B (PKB) enzyme, which is involved in the regulation of cell growth and survival. PKB is overactive in many cancers, and the inhibition of this enzyme by A-674563 has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
4-amino-1-ethyl-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-3-14-7-8(11)9(13-14)10(15)12-5-4-6-16-2/h7H,3-6,11H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHXVFBXMZSUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2698728.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2698729.png)
![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)
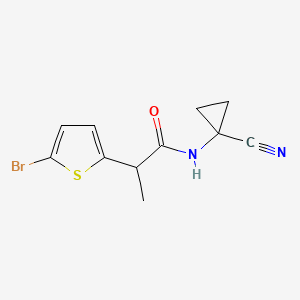
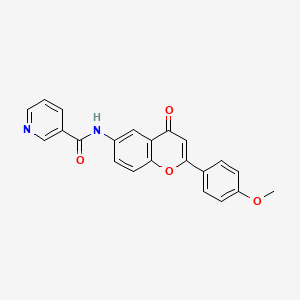


![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2698738.png)
![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)
![(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2698743.png)

